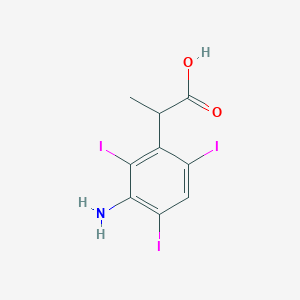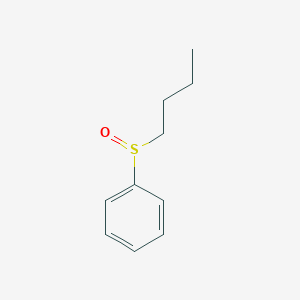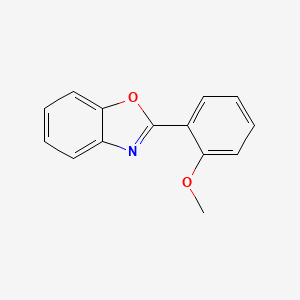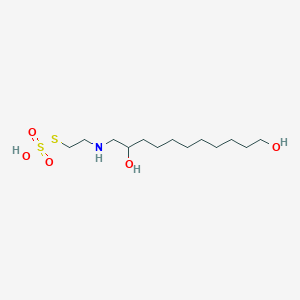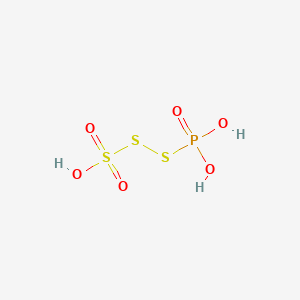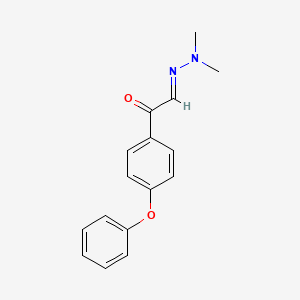
p-Phenoxyphenylglyoxal N,N-dimethylhydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
p-Phenoxyphenylglyoxal N,N-dimethylhydrazone is an organic compound with the molecular formula C16H16N2O2. It is a derivative of glyoxal and is characterized by the presence of a phenoxyphenyl group and a dimethylhydrazone moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of p-Phenoxyphenylglyoxal N,N-dimethylhydrazone typically involves the reaction of p-phenoxyphenylglyoxal with N,N-dimethylhydrazine. The reaction is carried out under mild conditions, often in the presence of a suitable solvent such as ethanol or methanol. The reaction proceeds via the formation of a hydrazone linkage between the glyoxal and the dimethylhydrazine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified by recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
p-Phenoxyphenylglyoxal N,N-dimethylhydrazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone moiety to amines.
Substitution: The phenoxyphenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkylating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Aplicaciones Científicas De Investigación
p-Phenoxyphenylglyoxal N,N-dimethylhydrazone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of p-Phenoxyphenylglyoxal N,N-dimethylhydrazone involves its interaction with molecular targets through its hydrazone moiety. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects. The exact pathways and targets are still under investigation.
Comparación Con Compuestos Similares
Similar Compounds
- Formaldehyde dimethylhydrazone
- Acetaldehyde N,N-dimethylhydrazone
- N-nitrosodimethylamine
Uniqueness
p-Phenoxyphenylglyoxal N,N-dimethylhydrazone is unique due to its phenoxyphenyl group, which imparts distinct chemical and physical properties compared to other hydrazones. This uniqueness makes it valuable for specific applications in research and industry.
Propiedades
Número CAS |
24346-20-1 |
|---|---|
Fórmula molecular |
C16H16N2O2 |
Peso molecular |
268.31 g/mol |
Nombre IUPAC |
(2E)-2-(dimethylhydrazinylidene)-1-(4-phenoxyphenyl)ethanone |
InChI |
InChI=1S/C16H16N2O2/c1-18(2)17-12-16(19)13-8-10-15(11-9-13)20-14-6-4-3-5-7-14/h3-12H,1-2H3/b17-12+ |
Clave InChI |
AHGTVVKFAJFTJE-SFQUDFHCSA-N |
SMILES isomérico |
CN(C)/N=C/C(=O)C1=CC=C(C=C1)OC2=CC=CC=C2 |
SMILES canónico |
CN(C)N=CC(=O)C1=CC=C(C=C1)OC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![dimethyl (1S,2S)-spiro[2.6]nona-4,6,8-triene-1,2-dicarboxylate](/img/structure/B14708560.png)

![Hexanamide, N-[(phenylamino)thioxomethyl]-](/img/structure/B14708581.png)
